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Compound of Interest

Compound Name: N-butyl-4-iodoaniline

CAS No.: 146904-78-1

Cat. No.: B8773214

Get Quote

Executive Summary
N-monoalkylated iodoanilines represent a specialized class of halogenated nitrogen

heterocycles critical to medicinal chemistry and materials science. Unlike their primary amine

precursors, these secondary amines possess distinct physicochemical profiles governed by the

disruption of intermolecular hydrogen bonding and the steric influence of the iodine atom. This

guide provides a rigorous analysis of their physical state, solvation thermodynamics, and

spectroscopic signatures, alongside a validated protocol for their synthesis and handling.

Structural Dynamics and Physical State[1]
The physical state of N-monoalkylated iodoanilines is dictated by a competition between the

heavy, polarizable iodine substituent and the alkylated nitrogen center.
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Primary iodoanilines (e.g., 4-iodoaniline) typically exist as solids with high melting points due to

strong intermolecular hydrogen bonding (

). N-monoalkylation replaces one proton with an alkyl group (methyl, ethyl, etc.), significantly
reducing the lattice energy.

The "Crystal Disruption" Effect: The introduction of an N-alkyl group introduces steric bulk

and removes a hydrogen bond donor. Consequently, many N-monoalkylated derivatives

exhibit significantly lower melting points than their primary counterparts, often existing as oils

or low-melting solids at room temperature.

Regioisomerism (The Ortho Effect):

Para- (4-iodo): Maintains symmetry; often solid but with lower MP than the primary amine.

Ortho- (2-iodo): The iodine atom at the ortho position creates steric clash with the N-alkyl

group and may facilitate weak intramolecular hydrogen bonding (if the conformation

allows), further reducing intermolecular association. These are frequently liquids.

Comparative Physical Data
The following table contrasts the primary amine with its N-alkylated derivatives, highlighting the

shift in physical state.

Compound Structure
Melting Point
(°C)

Boiling Point
(°C)

Physical State
(RT)

4-Iodoaniline Primary Amine 63 - 65 ~260 Crystalline Solid

N-Methyl-4-

iodoaniline

Secondary

Amine
28 - 29* ~261

Low-melting

Solid / Oil

N-Ethyl-4-

iodoaniline

Secondary

Amine
< 25 (Liquid) ~265 Oil

2-Iodoaniline Primary Amine 56 - 58 ~250 Crystalline Solid

N-Ethyl-2-

iodoaniline

Secondary

Amine
Liquid ~255 Oil
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*Note: MP can vary based on polymorph purity; often observed as a supercooled liquid.

Visualization: Structure-Property Relationships
The following diagram illustrates the causal link between structural modification and observable

physical properties.
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Figure 1: Mechanistic flow detailing how N-alkylation alters intermolecular forces, leading to

observed changes in melting point and solubility.

Solvation and Lipophilicity
For drug development professionals, the LogP (partition coefficient) of these intermediates is a

critical parameter.

Lipophilicity Shift: N-alkylation increases the hydrocarbon content, making the molecule

more lipophilic.

Trend: Methyl < Ethyl < Propyl < Benzyl.

Implication: N-monoalkylated iodoanilines show excellent solubility in organic solvents

(DCM, EtOAc, DMSO) but negligible solubility in water.

Acid-Base Profile: The basicity of the nitrogen is slightly increased by the electron-donating

alkyl group (inductive effect), but the electron-withdrawing iodine (on the ring) tempers this.

They remain weak bases, protonatable by strong mineral acids (HCl) to form stable, water-

soluble salts.
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Spectroscopic Characterization
Accurate identification relies on distinguishing the secondary amine from potential primary

amine impurities or tertiary amine over-alkylation byproducts.

Nuclear Magnetic Resonance (NMR)
¹H NMR (Proton):

N-H Signal: Appears as a broad singlet (typically

3.5 - 4.5 ppm). Crucially, it integrates to 1H, distinguishing it from the primary amine (2H).

N-Alkyl Signal:

N-Methyl: Singlet ~

2.8 ppm.

N-Ethyl: Quartet ~

3.1 ppm, Triplet ~

1.2 ppm.

Aromatic Shift: The iodine atom causes a significant downfield shift of ortho-protons due to

deshielding (anisotropy and electronegativity).

¹³C NMR:

Carbon attached to Iodine (C-I) appears significantly upfield (typically

80-90 ppm) due to the "Heavy Atom Effect" (spin-orbit coupling), a diagnostic signature for
aryl iodides.

Infrared Spectroscopy (IR)
N-H Stretch: A single, sharp band around 3300-3400 cm⁻¹ is characteristic of a secondary

amine. (Primary amines exhibit two bands: symmetric and asymmetric stretching).
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Synthesis Protocol: Reductive Amination
Direct alkylation of iodoanilines with alkyl halides (e.g., MeI) is NOT recommended due to

uncontrollable polyalkylation (formation of tertiary amines and quaternary salts).

The Gold Standard: Reductive Amination using sodium triacetoxyborohydride (STAB) or

sodium cyanoborohydride. This method is self-limiting to the mono-alkylated product when

controlled correctly.

Validated Workflow (N-Ethylation Example)
Reagents: 4-Iodoaniline (1.0 eq), Acetaldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid

(cat.), DCE (Solvent).

Imine Formation: Dissolve 4-iodoaniline in 1,2-dichloroethane (DCE). Add acetaldehyde and

catalytic acetic acid. Stir for 30 mins to form the hemiaminal/imine species.

Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise. The mild reducing agent selectively

reduces the imine, not the aldehyde.

Quench: After TLC indicates consumption of starting material, quench with saturated

NaHCO₃.

Extraction: Extract with DCM. The product (secondary amine) partitions into the organic

layer.

Purification: Flash chromatography (Hexane/EtOAc).

Synthesis Visualization
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Figure 2: Step-by-step reductive amination pathway ensuring mono-alkylation selectivity.

Stability and Handling
Photolability: The C-I bond is relatively weak (~57 kcal/mol) and susceptible to homolytic

cleavage under UV/visible light.

Observation: Samples turning purple/black indicate iodine liberation.

Protocol: Always store in amber vials wrapped in foil at -20°C.

Oxidation: Secondary aromatic amines can oxidize to radical cations or hydrazines upon

prolonged air exposure. Store under inert atmosphere (Argon/Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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